N-(3-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
N-(3-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyran ring, a benzyloxy group, and an acetamidophenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Attachment of the Acetamidophenyl Group: The acetamidophenyl group can be attached through an amide bond formation reaction using 3-acetamidophenylamine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl alcohol in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(3-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetamidophenyl)-4-oxo-4H-pyran-2-carboxamide: Lacks the benzyloxy group, which may affect its chemical properties and biological activity.
N-(3-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide:
Uniqueness
N-(3-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H18N2O5 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide |
InChI |
InChI=1S/C21H18N2O5/c1-14(24)22-16-8-5-9-17(10-16)23-21(26)19-11-18(25)20(13-28-19)27-12-15-6-3-2-4-7-15/h2-11,13H,12H2,1H3,(H,22,24)(H,23,26) |
InChI Key |
AREVIERKXSOMPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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